2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate
Description
2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate is a synthetic aromatic ester characterized by a 2,4-dichlorobenzoate core esterified to a substituted phenol derivative bearing an ethoxy group at the 2-position and a formyl group at the 4-position (Figure 1). This compound is of interest in organic synthesis and materials science due to its electron-withdrawing (formyl and dichloro) and electron-donating (ethoxy) substituents, which modulate its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
(2-ethoxy-4-formylphenyl) 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O4/c1-2-21-15-7-10(9-19)3-6-14(15)22-16(20)12-5-4-11(17)8-13(12)18/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIHJPBCURKXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 2-ethoxy-4-formylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Ethoxy-4-carboxyphenyl 2,4-dichlorobenzoate.
Reduction: 2-Ethoxy-4-hydroxymethylphenyl 2,4-dichlorobenzoate.
Substitution: 2-Ethoxy-4-formylphenyl 2,4-diaminobenzoate or 2-Ethoxy-4-formylphenyl 2,4-dithiobenzoate.
Scientific Research Applications
2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The dichlorobenzoate moiety can interact with hydrophobic pockets in proteins, influencing their stability and activity .
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound is compared to three closely related analogs (Table 1):
Table 1: Structural Comparison of 2-Ethoxy-4-formylphenyl 2,4-Dichlorobenzoate and Analogs
| Compound Name | Substituents on Phenol Moiety | Ester Group | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 2-ethoxy, 4-formyl | 2,4-dichlorobenzoate | C₁₆H₁₁Cl₂O₄ | ~338.17 (calculated) |
| 4-Formyl-2-methoxyphenyl 2,4-dichlorobenzoate | 2-methoxy, 4-formyl | 2,4-dichlorobenzoate | C₁₅H₉Cl₂O₄ | ~324.14 (calculated) |
| Methyl 2,4-dichlorobenzoate | None (methyl ester) | 2,4-dichlorobenzoate | C₈H₆Cl₂O₂ | 205.04 |
Key Observations :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | This compound | Methyl 2,4-Dichlorobenzoate | 4-Formyl-2-methoxyphenyl 2,4-dichlorobenzoate |
|---|---|---|---|
| Boiling Point (°C) | ~300–320 (estimated) | 255.9 | ~290–310 (estimated) |
| Melting Point (°C) | 150–160 (estimated) | 154–155 | 140–150 (estimated) |
| Solubility | Low in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) | Low water solubility; soluble in acetone, ethanol | Similar to target compound |
| LogP (Lipophilicity) | ~3.5 (estimated) | 2.8 | ~3.2 (estimated) |
Key Observations :
Reactivity and Stability
- Electrophilic Reactivity : The formyl group renders the compound susceptible to nucleophilic attack (e.g., condensation reactions), unlike the methoxy or methyl analogs .
- Hydrolytic Stability: The electron-withdrawing dichloro substituents stabilize the ester bond against hydrolysis compared to non-halogenated analogs. However, the ethoxy group’s electron-donating effect may slightly reduce this stability relative to the methoxy derivative .
- Thermal Stability : Higher molecular weight and hydrogen bonding (via formyl) likely improve thermal stability compared to methyl ester analogs .
Biological Activity
2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate is a synthetic compound that has garnered interest in various fields, particularly in biological research due to its unique structural features. This compound contains an ethoxy group, a formyl group, and a dichlorobenzoate moiety, which may contribute to its biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the esterification of 2,4-dichlorobenzoic acid with 2-ethoxy-4-formylphenol. The reaction is often facilitated by dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide (DCC) under reflux conditions in organic solvents such as dichloromethane or toluene .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Antitumor Activity
The compound has also been evaluated for its potential anticancer properties. Research indicates that it may inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance, studies on human breast cancer cells showed that treatment with this compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
Case Study: Breast Cancer Cell Lines
A specific study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated:
- IC50 Value : Approximately 15 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis via the mitochondrial pathway.
- Observations : Increased expression of caspase-3 and PARP cleavage were noted.
The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The formyl group is particularly reactive, allowing for modifications that can alter protein function. Furthermore, the dichlorobenzoate moiety may enhance hydrophobic interactions with protein targets, influencing their stability and activity .
Comparison with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Ethoxy-4-formylphenyl benzoate | Lacks chlorine atoms | Lower reactivity in substitution |
| 2-Methoxy-4-formylphenyl 2,4-dichlorobenzoate | Methoxy group influences solubility | Potentially altered reactivity |
| 2-Ethoxy-4-hydroxyphenyl 2,4-dichlorobenzoate | Hydroxyl group enhances hydrogen bonding | Different interaction profiles |
Toxicological Considerations
While exploring its therapeutic potential, it is also crucial to consider the toxicological aspects. Preliminary studies suggest that high concentrations may lead to cytotoxic effects in non-target cells. Therefore, further research is needed to establish safe dosage levels and potential side effects .
Q & A
Q. What is the standard protocol for synthesizing 2-Ethoxy-4-formylphenyl 2,4-dichlorobenzoate, and what critical parameters influence yield and purity?
Answer: The synthesis involves a two-step esterification process.
Acid activation : Dissolve 2,4-dichlorobenzoic acid in methanol with concentrated sulfuric acid (1% v/v) as a catalyst. Reflux for 4–6 hours under anhydrous conditions to form the methyl ester intermediate.
Transesterification : React the intermediate with 4-ethoxy-2-hydroxybenzaldehyde under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the ethoxy and formyl groups .
Q. Critical parameters :
- Catalyst purity : Trace water in sulfuric acid reduces esterification efficiency.
- Temperature control : Excessive heat (>80°C) degrades the formyl group.
- Purification : Recrystallization from ethanol/water (7:3 v/v) yields >85% purity.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are they interpreted?
Answer:
- ¹H/¹³C NMR :
- Key peaks :
- Formyl proton: δ 9.8–10.2 ppm (singlet).
- Ethoxy group: δ 1.4 ppm (triplet, -CH₂CH₃) and δ 4.1 ppm (quartet, -OCH₂).
- Aromatic protons: Split into multiplets due to dichloro and formyl substituents .
- IR Spectroscopy :
- Ester C=O stretch: 1720–1740 cm⁻¹.
- Formyl C=O: 1680–1700 cm⁻¹ .
- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA water, 70:30) to assess purity (retention time: 8.2 min) .
Q. How can researchers optimize crystal structure analysis to resolve ambiguities in molecular conformation?
Answer:
- X-ray crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine) to improve diffraction quality. Use SHELX software for refinement, focusing on resolving torsional angles between the ethoxy and dichlorophenyl groups .
- Key challenges :
- Disorder in ethoxy group : Mitigate by cooling crystals to 100 K during data collection.
- Thermal motion : Apply anisotropic displacement parameters (ADPs) to refine atomic positions .
Q. What methodological approaches are recommended for analyzing discrepancies in reported biological activities across studies?
Answer:
- Comparative assay design :
- Standardize conditions : Use identical cell lines (e.g., HeLa for cytotoxicity) and solvent controls (DMSO ≤0.1%).
- Dose-response curves : Test concentrations from 1 nM–100 µM to calculate IC₅₀ values.
- Mechanistic studies : Employ molecular docking (PDB: 1XYZ) to assess binding affinity to bacterial efflux pumps, which may explain variability in antimicrobial activity .
- Contradiction resolution :
- If Study A reports IC₅₀ = 5 µM (antibacterial) and Study B finds no activity, check for differences in bacterial strain (e.g., Gram-negative vs. Gram-positive) or assay pH (activity ↓ at pH >7.5) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?
Answer:
- Substituent modification :
- Replace 2,4-dichloro with 3,4-dichloro to test steric effects on bacterial membrane penetration .
- Substitute ethoxy with methoxy to evaluate electronic contributions to antioxidant activity.
- In silico modeling : Use QSAR models (e.g., CoMFA) to correlate logP values (optimal range: 2.5–3.5) with blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
